4-Chloro-2-methoxypyrimidine-5-carboxylic acid
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Overview
Description
4-Chloro-2-methoxypyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a chlorine atom at the 4th position, a methoxy group at the 2nd position, and a carboxylic acid group at the 5th position on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxypyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-2-methoxypyrimidine with carbon dioxide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methoxypyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide, sodium ethoxide, or primary amines in the presence of a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Esterification and Amidation: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Substitution Reactions: Formation of substituted pyrimidine derivatives.
Oxidation and Reduction Reactions: Formation of aldehydes, carboxylic acids, or alcohols.
Esterification and Amidation: Formation of esters and amides.
Scientific Research Applications
4-Chloro-2-methoxypyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for the production of advanced materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxypyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methoxy groups on the pyrimidine ring can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its target. The carboxylic acid group can form ionic interactions with positively charged residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylthio-5-pyrimidinecarboxylate
- 4-Chloro-2-methylpyrimidine
- 2-Chloro-4-methylpyrimidine-5-carboxylate
Uniqueness
4-Chloro-2-methoxypyrimidine-5-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H5ClN2O3 |
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Molecular Weight |
188.57 g/mol |
IUPAC Name |
4-chloro-2-methoxypyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-6-8-2-3(5(10)11)4(7)9-6/h2H,1H3,(H,10,11) |
InChI Key |
KBZXRCKBLMBQDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=N1)Cl)C(=O)O |
Origin of Product |
United States |
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